molecular formula C9H7FN2O3 B12861397 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile

Cat. No.: B12861397
M. Wt: 210.16 g/mol
InChI Key: ZOIVISRCYMBMHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile typically involves the nitration of 5-Fluoro-4-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using strong nucleophiles like sodium methoxide.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other strong nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Fluoro-4-methoxy-2-aminophenylacetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxy-4-nitrophenylacetonitrile
  • 4-Fluoro-2-methoxy-5-nitroaniline
  • 5-Fluoro-2-nitrophenylacetonitrile

Uniqueness

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and versatility in various synthetic applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

2-(5-fluoro-4-methoxy-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C9H7FN2O3/c1-15-9-5-8(12(13)14)6(2-3-11)4-7(9)10/h4-5H,2H2,1H3

InChI Key

ZOIVISRCYMBMHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)F

Origin of Product

United States

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